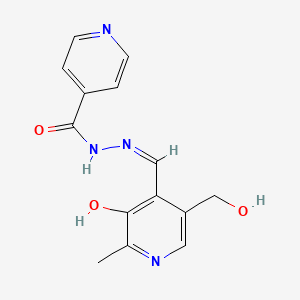
Pyridoxal isonicotinoyl hydrazone, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoxal isonicotinoyl hydrazone is a synthetic compound derived from pyridoxine (vitamin B6) and isonicotinic acid hydrazide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridoxal isonicotinoyl hydrazone is synthesized by reacting pyridoxal hydrochloride with isonicotinic acid hydrazide in an appropriate solvent such as ethanol. The reaction typically involves heating the mixture under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of pyridoxal isonicotinoyl hydrazone can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridoxal isonicotinoyl hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced hydrazone derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazone derivatives .
Applications De Recherche Scientifique
Pyridoxal isonicotinoyl hydrazone has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It is studied for its role in iron metabolism and its potential to treat iron overload disorders.
Medicine: It has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Industry: It is used in the development of new materials and as a chelating agent in various industrial processes .
Mécanisme D'action
Pyridoxal isonicotinoyl hydrazone exerts its effects primarily through its iron-chelating properties. It binds to iron ions, forming stable complexes that prevent iron from participating in harmful oxidative reactions. This mechanism is particularly useful in treating iron overload disorders and reducing oxidative stress in cells .
Molecular Targets and Pathways:
Iron Metabolism: It targets iron ions and prevents their participation in redox reactions.
Oxidative Stress Pathways: By chelating iron, it reduces the formation of reactive oxygen species and protects cells from oxidative damage
Comparaison Avec Des Composés Similaires
Pyridoxal isonicotinoyl hydrazone is unique due to its dual role as an iron chelator and antimicrobial agent. Similar compounds include:
Pyridoxal benzoyl hydrazone: Another hydrazone derivative with similar chelating properties.
Salicyloyl isonicotinoyl hydrazone: Known for its strong iron-chelating ability.
Salicylaldehyde benzoyl hydrazone: Used in coordination chemistry for forming metal complexes
These compounds share similar chelating properties but differ in their specific applications and efficacy in various biological and chemical contexts.
Propriétés
Numéro CAS |
83706-04-1 |
|---|---|
Formule moléculaire |
C14H14N4O3 |
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
N-[(Z)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7- |
Clé InChI |
BQYIXOPJPLGCRZ-IDUWFGFVSA-N |
SMILES isomérique |
CC1=NC=C(C(=C1O)/C=N\NC(=O)C2=CC=NC=C2)CO |
SMILES canonique |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


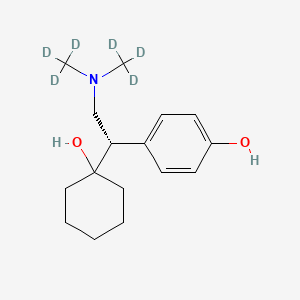
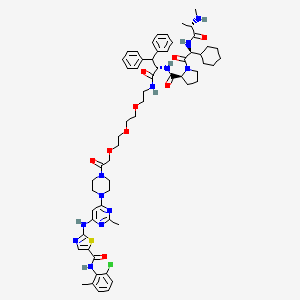
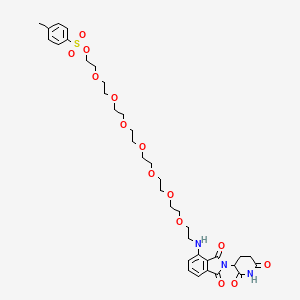
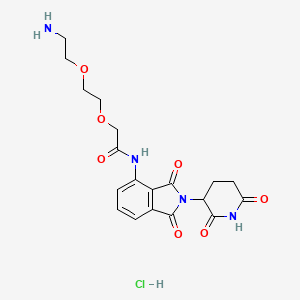
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
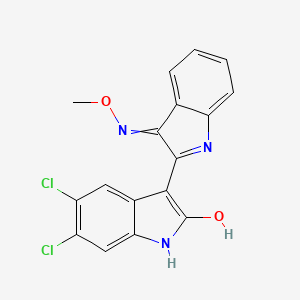
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
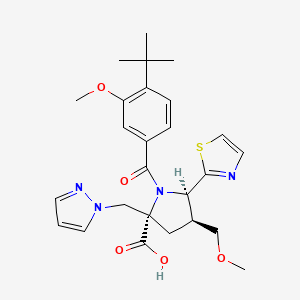
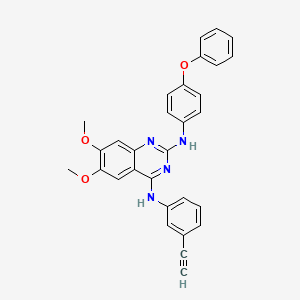
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
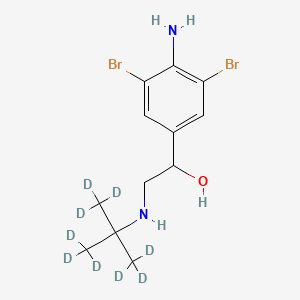
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
